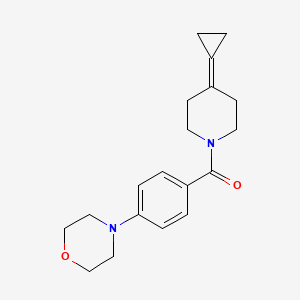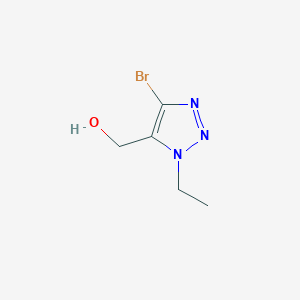
(E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H18F2N4O2 and its molecular weight is 372.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Antibacterial and Antifungal Properties : A study explored the synthesis of new compounds with a structure related to the quinazoline derivatives, demonstrating significant antibacterial and antifungal activities. These findings suggest the potential utility of these compounds in developing new antimicrobial agents (Singh & Pandey, 2006).
Catalyst-Free Synthesis of Quinazolines : Research on the use of urea/thiourea as ammonia surrogates has enabled the catalyst-free synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones. This approach offers a simpler and more environmentally friendly method for synthesizing these compounds, highlighting the versatility of urea derivatives in chemical syntheses (Naidu et al., 2014).
Antitumor Agents : A study presented the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents. These compounds exhibited significant potency against human colon carcinoma and hepatocellular carcinoma cell lines, indicating the therapeutic potential of quinazoline derivatives in cancer treatment (Al-Romaizan, Ahmed, & Elfeky, 2019).
Synthesis of Dihydroquinazolinones : Another study reported on the utility of ZrO2–Al2O3 in synthesizing a series of novel substituted dihydroquinazolinones. The research highlighted the efficiency of nano acid catalysts in facilitating these syntheses under mild conditions, contributing to the development of pharmaceutically useful dihydroquinazolines (Narasimhamurthy et al., 2019).
Antibacterial Analogues : A study aimed to determine the antibacterial activity of synthesized novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues against common bacteria such as S. aureus and E. coli. The research presented a new series of quinazolinone analogues synthesized with potent antibacterial properties, offering potential pathways for developing new antibacterial agents (Dhokale et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2,6-difluoroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one followed by the addition of a urea derivative.", "Starting Materials": [ "2,6-difluoroaniline", "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "Urea derivative" ], "Reaction": [ "Step 1: Condensation of 2,6-difluoroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a suitable catalyst to form an intermediate.", "Step 2: Addition of a urea derivative to the intermediate formed in step 1 to form the final product, (E)-1-(2,6-difluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
899984-27-1 |
Formule moléculaire |
C19H18F2N4O2 |
Poids moléculaire |
372.376 |
Nom IUPAC |
1-(2,6-difluorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H18F2N4O2/c1-11(2)10-25-17(12-6-3-4-9-15(12)22-19(25)27)24-18(26)23-16-13(20)7-5-8-14(16)21/h3-9,11H,10H2,1-2H3,(H2,23,24,26) |
Clé InChI |
DQKNFCPAGBEBHB-JJIBRWJFSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2625956.png)


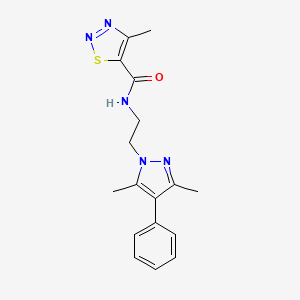
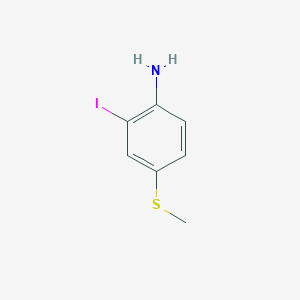

![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid](/img/structure/B2625967.png)
![[(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2625969.png)
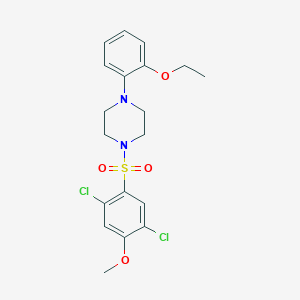
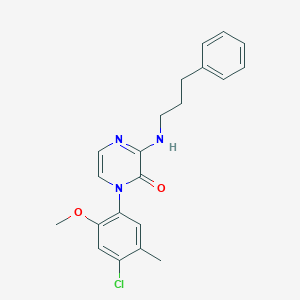
![Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625975.png)

